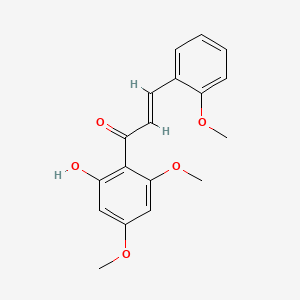

2'-Hydroxy-2,4',6'-trimethoxychalcone

Overview

Description

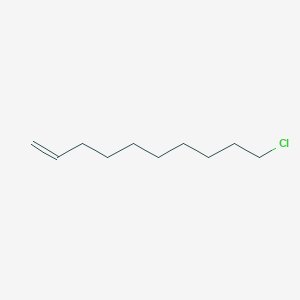

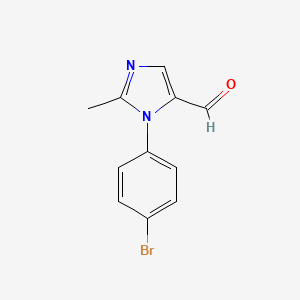

2’-Hydroxy-2,4’,6’-trimethoxychalcone is an organic compound with the linear formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It belongs to the class of chalcones, which are intermediates in the biosynthesis of flavonoids . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .

Molecular Structure Analysis

The molecular weight of 2’-Hydroxy-2,4’,6’-trimethoxychalcone is 314.33 . The SMILES string representation of its structure is COc1ccc (\C=C\C (=O)c2c (O)cc (OC)cc2OC)cc1 .Physical and Chemical Properties Analysis

2’-Hydroxy-2,4’,6’-trimethoxychalcone is a solid with a melting point of 112-116 °C (lit.) . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Approaches : Research has explored various methods for synthesizing chalcones, including 2'-Hydroxy-2,4',6'-trimethoxychalcone. These methods involve different protective-group removals and condensation processes. For example, the synthesis of 2',6'-dihydroxychalcones using protective groups like Tetrahydropyran-2-yl and Trialkylsilyl has been studied, with a focus on the structural determination of 2',6'-dihydroxy-2,4,6-trimethoxychalcone (Miles, Main, & Nicholson, 1989).

Potential Therapeutic Applications

- Antitumor Activity : this compound has been evaluated for its potential antitumor activity. For instance, a study on 2',4'-dihydroxy-3,4,5-trimethoxychalcone, a similar compound, showed promising results in inducing mitotic catastrophe in breast cancer cells, suggesting potential for cancer treatment (Masawang et al., 2014).

Antimicrobial Effects

- Antimicrobial Properties : The antimicrobial effects of chalcones, including compounds similar to this compound, have been a subject of study. Extracts containing chalcones from plants like Piper hispidum have shown significant antimicrobial activity against pathogens such as Candida albicans and Staphylococcus aureus (Costa et al., 2016).

Chemical Properties and Reactions

- Chemical Reactions and Properties : The chemical behavior of 2'-Hydroxychalcones, including this compound, has been explored, particularly in reactions like the Algar-Flynn-Oyamada (AFO) reaction. This reaction is a method for synthesizing various flavonoid compounds, providing insights into the chemical properties and potential applications of these chalcones (Bennett, Burke, & O'sullivan, 1996).

Overcoming Drug Resistance

- Role in Overcoming Drug Resistance : Studies have shown that certain chalcones, such as 2'-hydroxy-2,4,6'-trimethoxychalcone, can play a role in overcoming drug resistance in cancer treatment. For instance, a synthetic derivative of this chalcone, 2′-hydroxy-2,4,6′-trimethoxychalcone, demonstrated effectiveness in reducing P-glycoprotein expression and enhancing the cytotoxicity of cisplatin in multi-drug-resistant human uterine sarcoma cells, suggesting its potential as an adjuvant agent in cancer therapy (Shin et al., 2015).

Photochemical Properties

- Photochemical Behavior : The photochemical properties of chalcone-bearing compounds, including derivatives of this compound, have been investigated. Studies on cyclic and high-polymeric phosphazenes with chalcone side groups provide insights into their potential applications in photochemical processes (Allcock & Cameron, 1994).

Enzyme Inhibition

- Inhibition of Acetylcholinesterase : Research has explored the potential of 2′-hydroxychalcones as inhibitors of human acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. This includes studies on 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones, indicating their relevance in developing treatments for neurological disorders (Sukumaran et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for 2’-Hydroxy-2,4’,6’-trimethoxychalcone could involve further exploration of its potential biological activities. Some chalcones have shown promising antioxidant activities and potential anti-neurodegenerative effects . Further studies could also explore its potential uses in the synthesis of other compounds .

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYCZKXENFEJP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)

![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3196952.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)

![5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3197017.png)